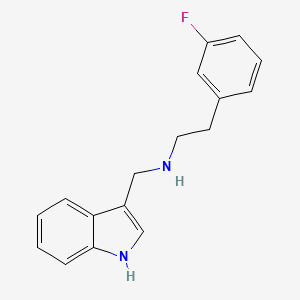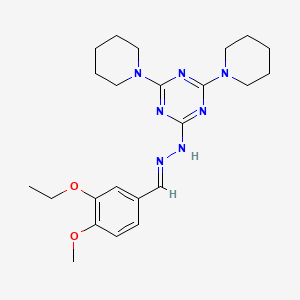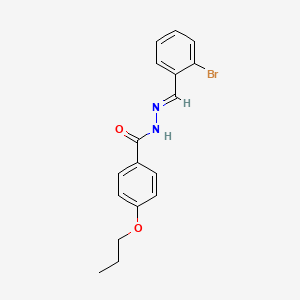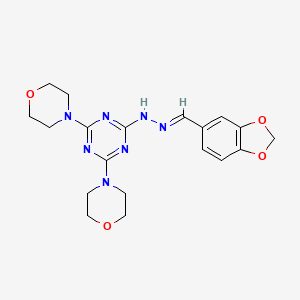![molecular formula C16H27NO4 B3868654 methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate, also known as CXM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXM belongs to a class of compounds called oxo-esters, which have shown promising results in various biological systems.
Mécanisme D'action
The mechanism of action of methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate also has low toxicity and does not show any adverse effects on cell viability. However, the limitations of methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate include its low solubility in water and its potential to form aggregates, which can affect its bioavailability.
Orientations Futures
Several future directions for research on methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate can be explored. One area of interest is its potential application in neuroinflammatory diseases, such as Alzheimer's and Parkinson's disease. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases. Another area of research is its potential as a chemotherapeutic agent. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential in cancer treatment.
Conclusion
In conclusion, methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory properties and mechanism of action make it an attractive target for drug development. Further research is needed to explore its full potential and to overcome its limitations for clinical use.
Applications De Recherche Scientifique
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory properties. methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory diseases.
Propriétés
IUPAC Name |
methyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-20-16(19)8-7-15(18)17-9-10-21-14(12-17)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBAXCWZGAXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCOC(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide](/img/structure/B3868576.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B3868597.png)

![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3868618.png)
![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868625.png)
![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)




![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)

![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)